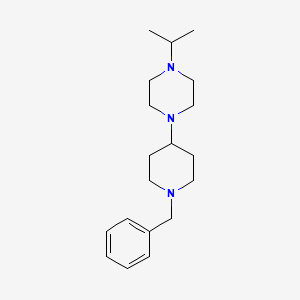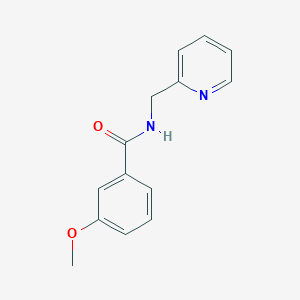
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide, also known as BDMC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BDMC belongs to the class of benzamides and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have antioxidant properties, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation is that the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide. One area of interest is the development of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide derivatives with improved pharmacological properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the use of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-bromoaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been extensively studied for its anti-tumor properties. Studies have shown that N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various cancer models, including breast, prostate, and lung cancer. N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-11(17)7-6-10(16)12(13)14(19)18-9-4-2-8(15)3-5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFUPTWBGQKTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,6-dichloro-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)


![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)



![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)